1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride
Description
1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride is a piperazine-derived compound featuring a phenylmethanamine backbone substituted with a 4-methylpiperazine group at the para position of the benzene ring. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;;;/h2-5H,6-10,13H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTDFYUMRIQMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a tool in biological research, often used to study the effects of piperazine derivatives on biological systems.
Industry: It is utilized in the chemical industry for the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Para vs. Meta Substitution :
The compound differs from its meta-substituted analog, 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS 672325-37-0, MW 205.29), in the position of the piperazine group on the benzene ring. Para substitution (as in the target compound) often enhances receptor binding due to improved steric alignment compared to meta-substituted analogs .- Benzylamine vs. Phenylmethanamine: 4-(4-Methylpiperazin-1-yl)benzylamine (CAS 216144-45-5, similarity score 0.78) replaces the methanamine group with a benzylamine moiety.
Salt Forms and Physicochemical Properties
Trihydrochloride vs. Dihydrochloride Salts :
Compared to {1-[(4-methylphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride (CAS 2126163-25-3), the trihydrochloride form of the target compound offers higher solubility in polar solvents. However, the additional HCl may increase hygroscopicity, complicating storage .- Mono-Hydrochloride Analogs: (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride (CAS 1810070-21-3, similarity 0.77) lacks two HCl molecules, resulting in a lower melting point (unreported for the trihydrochloride) and reduced stability under humid conditions .
Functional Group Modifications
Trifluoromethyl Derivatives :
1-{4-[4-(Trifluoromethyl)benzyl]tetrahydro-2H-pyran-4-yl}methanamine hydrochloride (CAS 1380300-37-7) incorporates a trifluoromethyl group, significantly boosting lipophilicity (LogP ~2.8) compared to the target compound. This modification is common in CNS-targeted drugs but may increase metabolic clearance .Heterocyclic Additions :
Compounds like 1-[[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL]PIPERAZINE HYDROCHLORIDE (CAS 1052544-34-9) introduce thiazole rings, which can enhance π-π stacking interactions with aromatic residues in enzymes or receptors .
Data Table: Key Properties of Selected Compounds
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